N-(3-chlorophenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide
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Overview
Description
N-(3-chlorophenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a complex structure with multiple functional groups, including chlorophenyl and methoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration and Reduction: Starting with a chlorobenzene derivative, nitration followed by reduction can introduce the amino group.
Amidation: The amino group can then be reacted with a benzoyl chloride derivative to form the benzamide structure.
Methoxylation: Introduction of methoxy groups can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Etherification: The methoxybenzamide can be further reacted with chlorophenylmethanol under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amino groups.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones or phenolic derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO3/c1-26-20-11-15(21(25)24-18-4-2-3-17(23)12-18)7-10-19(20)27-13-14-5-8-16(22)9-6-14/h2-12H,13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBKOKSMVNVLBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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